



# Application Notes and Protocols for Assessing Glyphosate Resistance in Weeds

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Glyphosate is a broad-spectrum systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, a key enzyme in the shikimate pathway for aromatic amino acid biosynthesis in plants. The widespread use of glyphosate has led to the evolution of glyphosate-resistant weeds, posing a significant threat to agricultural productivity.[1][2] Accurate and timely assessment of glyphosate resistance is crucial for effective weed management strategies. These application notes provide detailed protocols for various methods to assess glyphosate resistance in weeds, catering to both whole-plant and molecular-level analyses.

## **Whole-Plant Bioassays**

Whole-plant bioassays are fundamental for confirming herbicide resistance and determining the level of resistance under controlled conditions.[3][4] These assays involve treating whole plants with varying doses of glyphosate and assessing the response, typically in terms of survival or biomass reduction.

## **Dose-Response Assay Protocol**

This protocol is designed to determine the glyphosate dose that causes a 50% reduction in plant growth (GR<sub>50</sub>) or survival (LD<sub>50</sub>), which are key metrics for quantifying the level of



### resistance.[5][6][7][8][9][10]

### Materials:

- Weed seeds from suspected resistant and known susceptible populations
- Pots or trays filled with appropriate potting medium
- Growth chamber or greenhouse with controlled temperature, humidity, and light
- Commercial formulation of glyphosate
- Calibrated sprayer
- · Balance for weighing biomass
- Data analysis software for dose-response modeling

#### Protocol:

- Seed Germination and Plant Growth:
  - Sow seeds of both suspected resistant and susceptible weed populations in pots or trays.
  - Grow the plants in a greenhouse or growth chamber under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
  - Thin seedlings to a uniform number per pot (e.g., 4-8 plants) at the 2-3 leaf stage.
- Herbicide Application:
  - When plants reach the 3-4 leaf stage, treat them with a range of glyphosate doses. A
     typical dose range might be 0, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate.
  - Include an untreated control for comparison.
  - Apply the herbicide using a calibrated sprayer to ensure uniform coverage.
- Data Collection:



- After 21-28 days, visually assess plant survival and record mortality.
- Harvest the above-ground biomass for each pot, dry it in an oven at 60-70°C for 72 hours, and record the dry weight.

### Data Analysis:

- Calculate the percent survival and the percent reduction in biomass relative to the untreated control.
- Use a statistical software package to fit a log-logistic dose-response curve to the data: Y = C + (D C) / (1 + exp(b(log(x) log(e)))) where Y is the response, C is the lower limit, D is the upper limit, b is the slope, e is the GR<sub>50</sub> or LD<sub>50</sub>, and x is the herbicide dose.
- Determine the GR<sub>50</sub> or LD<sub>50</sub> values for both the resistant and susceptible populations.
- Calculate the Resistance Index (RI) by dividing the GR<sub>50</sub> or LD<sub>50</sub> of the resistant population by that of the susceptible population.

## Syngenta Quick-Test (RISQ)

The Syngenta Quick-Test (RISQ) is a rapid whole-plant assay that can provide results within 14-21 days, making it suitable for in-season decision-making.[11][12][13][14]

### Protocol:

- Sample Collection: Collect whole plants (cuttings) of the suspected resistant weed from the field.
- Plant Recovery: Transplant the cuttings into pots and allow them to regenerate new leaves under controlled conditions.
- Herbicide Treatment: Treat the recovered plants with a discriminating dose of glyphosate (a
  dose that kills susceptible but not resistant plants).
- Assessment: After a specified period, visually assess the plants for survival or injury to determine the resistance status.



## **Seed-Based Assays**

Seed-based assays offer a faster method for screening a large number of samples for herbicide resistance.[15][16][17][18]

## **Petri Dish Germination Assay Protocol**

### Materials:

- Weed seeds from suspected resistant and known susceptible populations
- · Petri dishes with filter paper
- Glyphosate solutions of varying concentrations
- Incubator or growth chamber

#### Protocol:

- Place a sterile filter paper in each petri dish.
- Add a known volume of a specific glyphosate concentration to each dish. A range of concentrations should be used to determine the inhibitory concentration.
- Place a set number of seeds (e.g., 25-50) on the filter paper in each dish.
- Seal the petri dishes and place them in an incubator or growth chamber with appropriate light and temperature conditions for germination.
- After 7-14 days, measure the germination percentage, root length, and shoot length.
- Compare the results of the suspected resistant population to the known susceptible population to determine the level of resistance.[18]

## **Biochemical Assays**

Biochemical assays provide a more direct measure of the herbicide's effect on the target enzyme.



## **Shikimate Accumulation Assay Protocol**

This assay is based on the principle that inhibition of the EPSPS enzyme by glyphosate leads to the accumulation of its substrate, shikimate, in susceptible plants.[19][20][21][22][23][24]

### Materials:

- Leaf discs from young, actively growing leaves of both suspected resistant and susceptible plants
- Incubation solution (e.g., 10 mM ammonium phosphate, 0.1% Tween 20)
- Glyphosate solutions of varying concentrations
- 96-well microtiter plates or vials
- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Reagents for shikimate extraction and quantification (e.g., HCl, periodic acid, NaOH, glycine)

### Protocol:

- Leaf Disc Collection: Excise leaf discs (e.g., 5 mm diameter) from the youngest fully expanded leaves of the weed plants.
- Incubation: Place the leaf discs in the wells of a 96-well plate or in vials containing the incubation solution with different concentrations of glyphosate. Include a control with no glyphosate.
- Light and Temperature: Incubate the samples under continuous light at a constant temperature (e.g., 25°C) for 16-24 hours.[19]
- Shikimate Extraction: After incubation, freeze-dry the leaf discs and extract shikimate using 1 M HCI.
- · Quantification:



- Spectrophotometric Method: Oxidize the shikimate with periodic acid, and quench the reaction with NaOH and glycine. Measure the absorbance at a specific wavelength.[22]
- HPLC Method: Separate and quantify shikimate using an HPLC system with a UV detector. The HPLC method is generally more accurate than the spectrophotometric method.[20][21][22]
- Data Analysis: Compare the amount of shikimate accumulated in the leaf discs from the suspected resistant population to that of the susceptible population. A significantly lower accumulation of shikimate in the presence of glyphosate is indicative of resistance.

### **Molecular-Based Methods**

Molecular assays are highly sensitive and specific for detecting the known mechanisms of glyphosate resistance, such as target-site mutations and gene amplification.[1][24][25]

## **EPSPS Gene Amplification Analysis by qPCR Protocol**

This protocol determines the copy number of the EPSPS gene, a common mechanism of glyphosate resistance in many weed species.[26][27][28][29]

### Materials:

- Genomic DNA extracted from leaf tissue of suspected resistant and known susceptible plants
- Primers specific for the EPSPS gene and a single-copy reference gene (e.g., ALS or β-tubulin)[25]
- · Quantitative PCR (qPCR) instrument
- SYBR Green or probe-based qPCR master mix

### Protocol:

DNA Extraction: Extract high-quality genomic DNA from the leaf samples.



- Primer Design and Validation: Design and validate primers for the EPSPS gene and the reference gene to ensure high efficiency and specificity.
- qPCR Reaction Setup: Set up the qPCR reactions containing gDNA, primers, and master mix.
- qPCR Run: Perform the qPCR analysis using a standard thermal cycling protocol.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for both the EPSPS and reference genes for each sample.
  - $\circ$  Calculate the relative copy number of the EPSPS gene using the  $\Delta\Delta$ Ct method.
  - Compare the EPSPS gene copy number in the suspected resistant population to that of the susceptible population. An increased copy number is indicative of resistance.[27]

## **EPSPS Target-Site Mutation Analysis Protocol**

This protocol identifies single nucleotide polymorphisms (SNPs) in the EPSPS gene that confer resistance to glyphosate, such as the Pro106Ser mutation.[1][25][30]

### Materials:

- RNA or genomic DNA extracted from leaf tissue
- Primers flanking the target region of the EPSPS gene
- PCR instrument
- Sanger sequencing reagents and equipment or High-Resolution Melting (HRM) analysis instrument[31]

### Protocol:

 Nucleic Acid Extraction: Extract RNA (for cDNA synthesis) or genomic DNA from leaf samples.



- PCR Amplification: Amplify the region of the EPSPS gene known to harbor resistanceconferring mutations using PCR.
- Sequence Analysis:
  - Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing. Align the resulting sequences with the wild-type EPSPS sequence to identify any mutations.
  - High-Resolution Melting (HRM) Analysis: Perform HRM analysis on the PCR products.
     Different genotypes will have distinct melting profiles, allowing for the detection of SNPs.
     [31]

### **Data Presentation**

Table 1: Comparison of Glyphosate Resistance Assessment Methods



Method	Principle	Time Required	Throughp ut	Informati on Provided	Key Advantag es	Key Limitation s
Whole- Plant Dose- Response Assay	Measures plant survival or growth reduction after glyphosate treatment.	3-4 weeks	Low	Level of resistance (RI)	Gold standard for confirming resistance.	Slow, requires significant growth space.
Syngenta Quick-Test (RISQ)	Rapid whole-plant assay using cuttings.	2-3 weeks	Medium	Qualitative resistance status	Faster than traditional bioassays.	Provides qualitative rather than quantitative data.
Seed- Based Germinatio n Assay	Measures germinatio n and seedling growth in the presence of glyphosate.	1-2 weeks	High	Qualitative or semi- quantitative resistance	High throughput, less space required.	May not always correlate with whole-plant resistance.
Shikimate Accumulati on Assay	Measures the accumulati on of shikimate following EPSPS inhibition.	1-2 days	High	Indicates target enzyme inhibition	Rapid, high throughput.	Indirect measure of resistance; not all resistance mechanism s lead to low shikimate



						accumulati on.
qPCR for EPSPS Gene Amplificatio n	Quantifies the copy number of the EPSPS gene.	1 day	High	Detects gene amplificatio n mechanism	Highly specific and quantitative for this mechanism	Does not detect other resistance mechanism s.
EPSPS Gene Sequencin g/HRM	Identifies mutations in the EPSPS gene.	1-2 days	High	Detects target-site mutation mechanism	Highly specific for known mutations.	Will not detect novel mutations or other resistance mechanism s.

Table 2: Example Quantitative Data from Dose-Response Assays

Weed Species	Population	GR₅₀ (g ae/ha)	Resistance Index (RI)	Reference
Lolium rigidum	Susceptible	150	-	[6]
Lolium rigidum	Resistant	1200	8.0	[6]
Amaranthus palmeri	Susceptible	80	-	[25]
Amaranthus palmeri	Resistant	1280	16.0	[25]
Hordeum glaucum	Susceptible	200	-	[5]
Hordeum glaucum	Resistant	1800	9.0	[5]

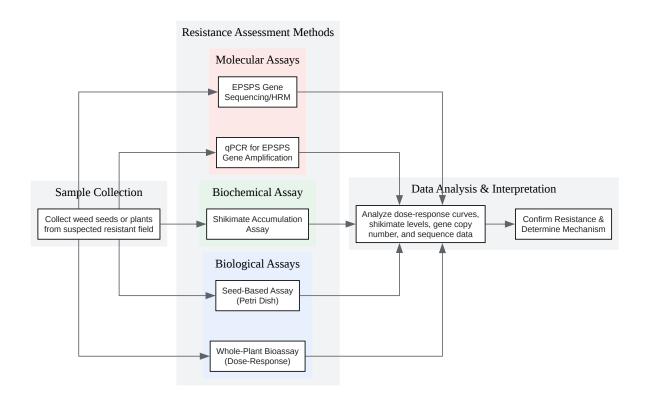


Table 3: Example Quantitative Data from Molecular Assays

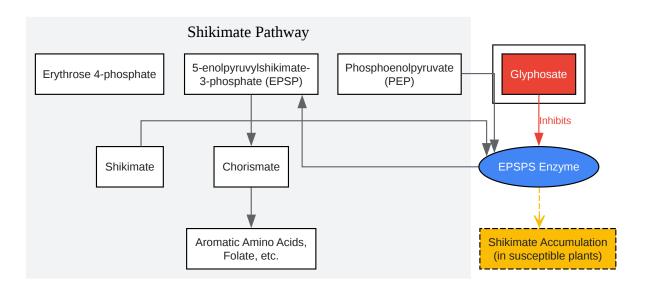
Weed Species	Resistance Mechanism	Quantitative Measure	Reference
Amaranthus palmeri	EPSPS Gene Amplification	20-160 copies	[1]
Amaranthus tuberculatus	EPSPS Gene Amplification	2-7 copies	[1]
Lolium multiflorum	EPSPS Gene Amplification	~30-fold increase	[26]
Conyza canadensis	EPSPS Target-Site Mutation	Pro106Ser	[1]

# **Mandatory Visualizations**









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